molecular formula C9H7F3OS B1303373 4'-(Trifluoromethylthio)acetophenone CAS No. 713-67-7

4'-(Trifluoromethylthio)acetophenone

Cat. No. B1303373
CAS RN: 713-67-7
M. Wt: 220.21 g/mol
InChI Key: TXNFKHHYTGEPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Trifluoromethylthio)acetophenone is an organic compound with the empirical formula C9H7F3OS . It is a solid substance and is used as a unique chemical in early discovery research .


Molecular Structure Analysis

The molecular weight of 4’-(Trifluoromethylthio)acetophenone is 220.21 . The InChI key, which is a unique identifier for chemical substances, is TXNFKHHYTGEPRL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4’-(Trifluoromethylthio)acetophenone is a solid substance . It has a molar refractivity of 41.3±0.3 cm^3, a polar surface area of 17 Å^2, and a molar volume of 154.5±3.0 cm^3 .

Safety and Hazards

4’-(Trifluoromethylthio)acetophenone is classified as a flammable solid and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNFKHHYTGEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380678
Record name 4'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethylthio)acetophenone

CAS RN

713-67-7
Record name 4'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.